molecular formula C15H25N5O B15122355 N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B15122355
M. Wt: 291.39 g/mol
InChI Key: PNWHSUACEVHKRX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a pyrimidine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxylate
  • N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide hydrochloride

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

IUPAC Name

N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H25N5O/c1-15(2,3)18-13(21)11-7-9-20(10-11)14-16-8-6-12(17-14)19(4)5/h6,8,11H,7,9-10H2,1-5H3,(H,18,21)

InChI Key

PNWHSUACEVHKRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=N2)N(C)C

Origin of Product

United States

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